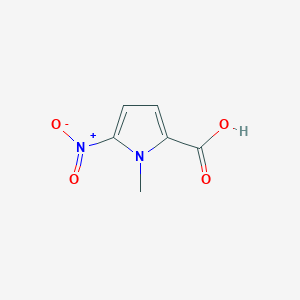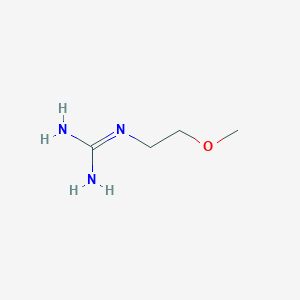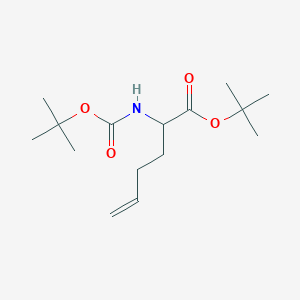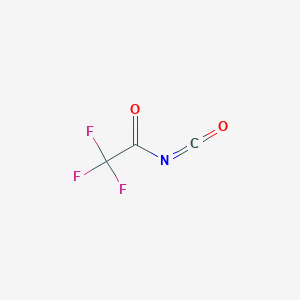
2,2,2-Trifluoroacetyl isocyanate
描述
2,2,2-Trifluoroacetyl isocyanate is a chemical compound with the molecular formula C3F3NO2. It is known for its unique properties due to the presence of trifluoromethyl and isocyanate functional groups. This compound is used in various chemical reactions and has applications in multiple scientific fields.
作用机制
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
2,2,2-Trifluoroacetyl isocyanate, like other isocyanates, is highly reactive. It can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized, and excreted .
Result of Action
Exposure to isocyanates can cause irritation to the eyes, respiratory system, and skin, and may lead to sensitization .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is moisture sensitive . Therefore, it should be handled and stored in a dry environment. Furthermore, it is a strong irritant, and adequate ventilation and personal protective equipment are necessary when handling this compound .
生化分析
Biochemical Properties
The nature of these interactions often involves the formation of covalent bonds, which can alter the function of the biomolecule .
Cellular Effects
Isocyanates are known to cause irritation to the eyes, respiratory system, and skin . They can also cause central nervous system depression and, at high concentrations, may lead to fatal pulmonary edema .
Molecular Mechanism
It is known that isocyanates can bind covalently to biomolecules, potentially inhibiting or activating enzymes and altering gene expression .
Temporal Effects in Laboratory Settings
It is known that isocyanates are moisture-sensitive and can degrade over time .
Metabolic Pathways
Isocyanates are known to be metabolized in the body, potentially interacting with various enzymes and cofactors .
Transport and Distribution
Isocyanates are known to be highly reactive and can bind to a variety of biomolecules, potentially affecting their localization or accumulation .
Subcellular Localization
Isocyanates are known to react with a variety of biomolecules, potentially affecting their activity or function .
准备方法
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroacetyl isocyanate can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic anhydride with isocyanates. Another method includes the oxidation of isonitriles using trifluoroacetic anhydride as the oxidant . These reactions typically occur under controlled conditions to ensure high yields and purity.
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, non-phosgene methods are being explored. These methods include the formation of carbamates through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by thermal decomposition to yield isocyanates .
化学反应分析
Types of Reactions: 2,2,2-Trifluoroacetyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with Schiff bases to form 4-oxo-2,3-dehydro-4H-1,3,5-oxadiazines.
Oxidation and Reduction Reactions: The compound can be involved in oxidation reactions, particularly when synthesized from isonitriles.
Common Reagents and Conditions:
Reagents: Trifluoroacetic anhydride, Schiff bases, alcohols, thiols, and trimethylsilyl ethers.
Conditions: Reactions often require controlled temperatures and the presence of catalysts to ensure high efficiency and selectivity.
Major Products:
4-oxo-2,3-dehydro-4H-1,3,5-oxadiazines: Formed from reactions with Schiff bases.
Carbamates: Intermediate products in non-phosgene synthesis methods.
科学研究应用
2,2,2-Trifluoroacetyl isocyanate has a wide range of applications in scientific research:
相似化合物的比较
Trifluoroacetyl chloride: Shares the trifluoromethyl group but differs in reactivity and applications.
Trifluoromethyl isocyanate: Similar in structure but varies in its chemical behavior and uses.
Uniqueness: 2,2,2-Trifluoroacetyl isocyanate is unique due to its combination of the trifluoromethyl and isocyanate groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to form stable intermediates and products makes it valuable in both academic and industrial research.
属性
IUPAC Name |
2,2,2-trifluoroacetyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F3NO2/c4-3(5,6)2(9)7-1-8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCXCDOQEWMQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)C(F)(F)F)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369927 | |
| Record name | Trifluoro-acetyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14565-32-3 | |
| Record name | Trifluoro-acetyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoroacetylisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







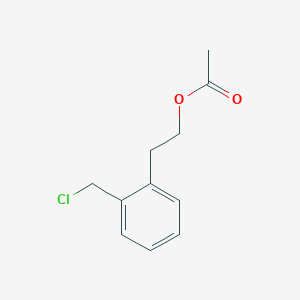
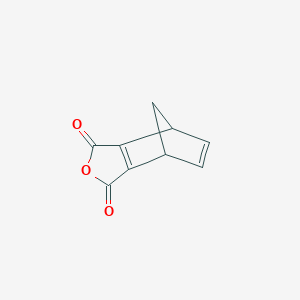
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B186652.png)
